2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-pyrazol-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOMEVIVDARLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295264 | |
| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159816-09-7 | |
| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Importance in Contemporary Heterocyclic Chemistry Research
The strategic importance of the 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine scaffold can be inferred from the well-established significance of its constituent parts: the pyrazole (B372694) and pyrazine (B50134) rings. Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. frontiersin.orgnih.govwisdomlib.org The pyrazole ring's ability to act as a versatile pharmacophore is attributed to its unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets. frontiersin.orgnih.gov
Pyrazines, on the other hand, are a class of aromatic heterocycles that are also prevalent in biologically active compounds and functional materials. The incorporation of a pyrazine ring can influence a molecule's metabolic stability, solubility, and electronic characteristics. The combination of these two rings into a pyrazolyl-pyrazine system creates a novel chemical space with the potential for unique biological activities.
The bromine atom at the 2-position of the pyrazine ring in this compound further enhances its strategic value. Halogenated heterocycles are of immense interest in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity and binding affinity, through halogen bonding and other interactions. beilstein-archives.org The bromo-substituent, in particular, can serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery and materials science applications. mdpi.com
Theoretical Frameworks for Halogenated Pyrazine and Pyrazole Derivatives
The electronic and structural properties of 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine can be understood through established theoretical frameworks for halogenated pyrazines and pyrazoles. The pyrazole (B372694) ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. mdpi.com This arrangement leads to a unique distribution of electron density and the potential for tautomerism. mdpi.com
The pyrazine (B50134) ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement. This configuration results in an electron-deficient π-system, which influences its reactivity. The introduction of a bromine atom, an electron-withdrawing group, at the 2-position of the pyrazine ring is expected to further decrease the electron density of the ring system. This has significant implications for the molecule's reactivity, particularly towards nucleophilic aromatic substitution reactions.
Computational studies on related halogenated heterocyclic systems have provided valuable insights into their intermolecular interactions. mdpi.com Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region, is a key consideration. In the solid state, the bromine atom of this compound could participate in halogen bonds, influencing the crystal packing and potentially the material's physical properties.
Current Research Trajectories and Future Directions for Pyrazine Pyrazole Scaffolds
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic approach to this compound identifies two primary disconnection points: the C-N bond between the pyrazine (B50134) and pyrazole (B372694) rings, and the C-Br bond on the pyrazine ring. This analysis reveals key precursors such as substituted pyrazines and pyrazole. A common and practical starting material for many synthetic routes is 2,5-dibromopyrazine (B1339098).
Pyrazine Ring Formation Strategies
The synthesis of the core pyrazine structure can be accomplished through several established methods. A prevalent strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For precursors like 2-aminopyrazine (B29847), which can be further functionalized, synthesis often begins with readily available starting materials that undergo cyclization to form the pyrazine ring.
Pyrazole Ring Introduction Techniques
The introduction of the pyrazole ring onto the pyrazine core is typically achieved through a nucleophilic substitution or a cross-coupling reaction. The most common method is the N-arylation of pyrazole with a halopyrazine. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful methods for forming this crucial C-N bond. organic-chemistry.orgorganic-chemistry.orgwikipedia.org These reactions involve coupling pyrazole with a brominated pyrazine, such as 2,5-dibromopyrazine, under basic conditions with a suitable catalyst and ligand system. researchgate.netresearchgate.netnih.gov The choice of catalyst, ligand, solvent, and base is critical for achieving high yield and selectivity, as these factors can significantly influence the reaction's efficiency. organic-chemistry.org
Direct Synthetic Routes and Reaction Optimizations
Direct synthesis often commences from a pre-functionalized pyrazine ring, to which the pyrazole and bromo substituents are added or manipulated.
Regioselective Bromination Approaches to Pyrazine Nuclei
Achieving regioselective bromination of the pyrazine ring is a critical step. Direct bromination of pyrazine can be challenging due to the deactivating effect of the nitrogen atoms. However, starting with an activated precursor like 2-aminopyrazine allows for controlled bromination. For example, 2-aminopyrazine can be brominated to yield 2-amino-5-bromopyrazine (B17997). guidechem.com This intermediate can then be used in subsequent steps.
Functional Group Interconversion Strategies for Bromo-Pyrazine
A powerful strategy for introducing the bromo group onto the pyrazine ring is through a Sandmeyer-type reaction. This involves the diazotization of an aminopyrazine precursor, followed by treatment with a bromide source. A common route involves the conversion of 2-amino-5-bromopyrazine to 2,5-dibromopyrazine. guidechem.comchemicalbook.com This diazotization is typically carried out at low temperatures in the presence of an aqueous acid, sodium nitrite, and excess bromine. guidechem.comchemicalbook.com
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of this compound from 2,5-dibromopyrazine and pyrazole is a key reaction where optimization is crucial. The reaction is a nucleophilic aromatic substitution where one bromine atom is selectively replaced by the pyrazole.
Key parameters for optimization include:
Base: The choice and amount of base (e.g., potassium carbonate, cesium carbonate, sodium hydride) are critical for deprotonating the pyrazole and facilitating the reaction.
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the reactants and facilitate the substitution.
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Below is a table summarizing typical reaction conditions for the N-arylation of pyrazole with a dihalopyrazine.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| 2,5-Dibromopyrazine | Pyrazole | K₂CO₃ | DMF | 80-100 °C | Moderate to Good | N/A |
| 2-Amino-5-bromopyrazine | HBr, Br₂, NaNO₂ | Water | -15 to 0 °C | 24.4% (for 2,5-dibromopyrazine) | chemicalbook.com | |
| Aryl Halide | Amine | Pd(dba)₂, tBuDavePhos, tBuOK | Xylene | MW, 160 °C | Good | researchgate.netnih.gov |
| Aryl Iodide/Bromide | Pyrazole | CuI, Diamine Ligand | Various | Room Temp to Moderate | Good | organic-chemistry.org |
This table represents a compilation of typical conditions and may not reflect a specific optimized procedure for the title compound.
Through careful selection of precursors and optimization of reaction conditions for key steps like N-arylation and bromination, this compound can be synthesized efficiently.
Convergent Synthesis Pathways for Complex Pyrazine-Pyrazole Architectures
The SNAr reaction is a classical method for creating aryl-nitrogen bonds. masterorganicchemistry.com In a typical synthesis of this compound, this involves reacting a di-halogenated pyrazine, most commonly 2,5-dibromopyrazine, with pyrazole in the presence of a base. znaturforsch.com The pyrazole anion, generated in situ, acts as the nucleophile, displacing one of the bromide ions on the electron-deficient pyrazine ring. masterorganicchemistry.comnih.gov The reaction's regioselectivity, favoring mono-substitution, can be controlled by carefully managing stoichiometry and reaction conditions to prevent the formation of di-substituted byproducts.
A more modern and often higher-yielding alternative is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction couples an aryl halide (2,5-dibromopyrazine) with an amine (pyrazole) using a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is critical and is often a sterically hindered biarylphosphine, which facilitates the key reductive elimination step of the catalytic cycle. libretexts.org This method often proceeds under milder conditions and provides greater versatility compared to traditional SNAr reactions. wikipedia.org
Below is a table summarizing typical conditions for these convergent pathways.
| Method | Aryl Halide | N-Heterocycle | Catalyst/Ligand | Base | Solvent | Temperature |
| SNAr | 2,5-Dibromopyrazine | Pyrazole | None | K₂CO₃, NaH, Cs₂CO₃ | DMSO, DMF | 80-120 °C |
| Buchwald-Hartwig | 2,5-Dibromopyrazine | Pyrazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 90-110 °C |
Once synthesized, this compound itself becomes a key building block in convergent strategies for more elaborate molecular architectures. The remaining bromine atom can readily participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or another C-N coupling), allowing for the controlled, stepwise introduction of additional functional groups.
Purification and Isolation Techniques for Halogenated Heterocycles
The successful synthesis of this compound is contingent upon effective purification to remove unreacted starting materials, catalysts, and potential byproducts such as di-substituted pyrazines. The purification of halogenated heterocycles relies on standard laboratory techniques, with the choice of method depending on the scale of the reaction and the physical properties of the compound and its impurities. sigmaaldrich.com
Flash Column Chromatography is the most common method for purifying compounds like this compound on a laboratory scale. Silica (B1680970) gel is typically used as the stationary phase. ablelab.eunih.gov A solvent system of increasing polarity, commonly a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or heptane, is used as the mobile phase to elute the components from the column. ablelab.eunih.gov For challenging separations of closely related pyrazine isomers or byproducts, using silica with a higher surface area can significantly improve resolution and yield. ablelab.eu
Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. The principle involves dissolving the crude product in a minimum amount of a hot "good" solvent, in which the compound is highly soluble, and then allowing it to cool. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Alternatively, a "poor" solvent, in which the compound is insoluble, can be slowly added to a solution of the compound in a "good" solvent to induce crystallization. google.com
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for the purification of small quantities of material or for separating very similar compounds that are difficult to resolve by flash chromatography. chromforum.org However, challenges can arise, such as peak broadening, which can be caused by the interaction of the basic nitrogen atoms in the pyrazine and pyrazole rings with the silica stationary phase. chromforum.org This can sometimes be mitigated by adjusting the mobile phase pH, using specialized columns (like Phenyl-Hexyl or PFP), or modifying the column temperature. chromforum.org
Initial workup procedures often involve Liquid-Liquid Extraction to separate the organic product from inorganic salts (e.g., from the base used in the reaction). nih.gov For instance, after quenching the reaction, the mixture is often diluted with water and extracted multiple times with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed, dried, and concentrated to give the crude product prior to chromatographic purification. nih.gov
The table below outlines typical parameters for the primary purification methods.
| Technique | Stationary Phase | Mobile Phase / Solvents | Key Principles & Considerations |
| Flash Chromatography | Silica Gel (Standard or High Surface Area) | Hexane/Ethyl Acetate Gradient ablelab.eunih.gov | Gradient elution separates compounds based on polarity. Higher surface area silica improves separation of similar pyrazines. ablelab.eu |
| Recrystallization | N/A | Good/Poor Solvent Pair (e.g., Ethanol/Water, Dichloromethane/Hexane) | Exploits differences in solubility at different temperatures to yield high-purity crystalline solid. google.com |
| Preparative HPLC | C18, Phenyl-Hexyl, PFP | Acetonitrile/Water, often with acid modifier (e.g., TFA) chromatographyonline.com | High-resolution technique for difficult separations. Column choice is key to avoid peak tailing from basic nitrogen atoms. chromforum.org |
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net For this compound, the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atom attached to the bromine electrophilic and thus susceptible to attack by nucleophiles.
Kinetic and Thermodynamic Parameters of SNAr Reactions
While specific kinetic and thermodynamic data for SNAr reactions of this compound are not extensively documented in publicly available literature, general principles of SNAr reactions provide a strong framework for understanding its reactivity. The rate of SNAr reactions is significantly influenced by the stability of the Meisenheimer intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups, like the nitrogen atoms in the pyrazine ring, stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com
Studies on analogous systems, such as 1-chloro-2,4-dinitrobenzene, have been used to elucidate reaction mechanisms and the factors controlling nucleophilic attack. researchgate.net For instance, research on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols has explored the potential for a concerted mechanism, a departure from the classic stepwise pathway. researchgate.netnih.gov Such mechanistic nuances could also be at play in the reactivity of this compound, depending on the nucleophile and reaction conditions. The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, as the subsequent loss of the leaving group restores aromaticity and is generally a faster process. masterorganicchemistry.com
Substituent Effects on SNAr Reactivity Profiles
Substituents on both the pyrazine and pyrazole rings can modulate the reactivity of this compound in SNAr reactions.
On the Pyrazine Ring: Additional electron-withdrawing groups on the pyrazine ring would be expected to increase the rate of nucleophilic substitution by further polarizing the C-Br bond and stabilizing the anionic Meisenheimer complex. Conversely, electron-donating groups would likely decrease the reaction rate. The position of these substituents is crucial; groups positioned ortho or para to the bromine atom have the most significant activating effect due to their ability to delocalize the negative charge of the intermediate through resonance. masterorganicchemistry.com
On the Pyrazole Ring: Substituents on the pyrazole ring can exert an electronic influence on the pyrazine ring, albeit to a lesser extent. Electron-withdrawing groups on the pyrazole could slightly enhance the electrophilicity of the pyrazine ring, potentially leading to a modest increase in SNAr reactivity. Theoretical studies on substituted thiophenes have shown that linear correlations can be established between the Gibbs free energy barrier and various electrophilicity indices, providing a method to predict reactivity based on substituent effects. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. acs.org
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi Couplings)
The versatility of this compound is evident in its participation in numerous C-C bond-forming reactions.
The Suzuki-Miyaura coupling is one of the most widely used methods for creating biaryl and vinyl-aryl structures due to the stability and low toxicity of the boronic acid or ester reagents. nih.govmdpi.com This reaction involves an organoboron compound and a halide, catalyzed by a palladium complex in the presence of a base. libretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. libretexts.org The reaction has been successfully applied to a wide range of brominated heterocycles, including pyrazines, pyridines, and pyrazoles. nih.govrsc.orgbeilstein-journals.org
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-90 | mdpi.com |
| Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Toluene/H₂O | 110 | 74 | nih.gov |
| Naphthylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Toluene/H₂O | 110 | 85 | nih.gov |
This table presents typical conditions for Suzuki-Miyaura reactions on analogous bromo-heterocyclic substrates.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, often with high stereoselectivity. rug.nl While specific examples with this compound are not prominent, the reaction is widely used for functionalizing bromo-heterocycles.
The Sonogashira coupling provides a reliable route to aryl alkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.org This method has been extensively used with chloro- and bromopyrazines, demonstrating the utility of this transformation for pyrazine-containing scaffolds. rsc.orgbeilstein-journals.org
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | High | beilstein-journals.org |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | 85 | beilstein-journals.org |
| Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | Quantitative | rsc.org |
This table presents typical conditions for Sonogashira reactions on analogous bromo- and chloro-heterocyclic substrates.
Stille and Negishi couplings , which utilize organotin and organozinc reagents, respectively, are also powerful C-C bond-forming reactions. The Stille coupling, for instance, has been employed to functionalize pyrazine rings, including the reaction of stannylated pyrazines with acyl chlorides and the double coupling of dichloropyrazines. rsc.org
Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines. acs.org This reaction is exceptionally general, allowing for the coupling of a vast range of amines with various aryl halides, including challenging five-membered heteroaryl bromides containing unprotected NH groups, such as those found in pyrazoles. youtube.comnih.gov The success of these reactions often hinges on the choice of a strong, non-nucleophilic base (like sodium tert-butoxide) and a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle. youtube.comresearchgate.net This methodology has been successfully applied to synthesize aminopyridines and aminopyrazoles, highlighting its applicability for producing derivatives of this compound. nih.govresearchgate.net
| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |
| Heteroaromatic amines | Pd precatalyst / tBuBrettPhos | K₂CO₃ | Dioxane | 100 | Good-Excellent | nih.gov |
| Secondary amines | GPhos-supported catalyst P1 | NaOTMS | THF | 50-90 | Good-Excellent | nih.gov |
This table presents typical conditions for Buchwald-Hartwig aminations on analogous bromo-heterocyclic substrates.
Exploration of Novel Catalytic Systems and Ligand Scaffolds
Research in cross-coupling catalysis is continuously driven by the need for more active, stable, and selective catalysts. rug.nl For the functionalization of substrates like this compound, several advancements are notable:
Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos) are highly effective in promoting cross-coupling reactions, particularly for challenging substrates like heteroaryl halides. nih.govrsc.org Their steric bulk and electron-rich nature promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium, offering strong σ-donation and forming robust bonds with the metal center. They have shown great utility in various cross-coupling reactions. rsc.org
Ligand-Free and Heterogeneous Catalysts: To simplify purification and reduce costs, ligand-free systems and heterogeneous catalysts (e.g., Pd on carbon, Pd nanoparticles) are being explored. rug.nlresearchgate.net While ligandless catalysts may only be effective for more reactive substrates, they offer significant practical advantages in industrial applications. rug.nl
The development of catalyst systems that can tolerate the potentially coordinating nitrogen atoms of the pyrazine and pyrazole rings without catalyst inhibition is a key challenge and an active area of research. acs.orgnih.gov
Mechanistic Elucidation of Catalytic Cycles
While specific mechanistic studies detailing the catalytic cycles of this compound are not extensively documented in the public domain, the reactivity of the individual pyrazole and pyrazine rings suggests its potential participation in various catalytic processes. The pyrazole portion of the molecule can engage in N-alkylation reactions, a common transformation for N-alkyl pyrazoles which are significant in medicinal chemistry. researchgate.net The use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides a pathway to N-alkyl pyrazoles, where unsymmetrical pyrazoles can yield a mixture of regioisomers, with steric factors controlling the major product. researchgate.net
Furthermore, the pyrazine ring, being a π-deficient system, can be involved in cross-coupling reactions. The bromine atom on the pyrazine ring is a key functional group that allows for reactions such as Suzuki-Miyaura and Sonogashira cross-couplings, enabling the introduction of various substituents. mdpi.com The electronic properties of the coupling partners influence the regioselectivity of these reactions. encyclopedia.pub
Reactions Involving the Pyrazine Heterocycle
The pyrazine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity.
Due to its π-deficient character, the pyrazine ring is generally resistant to electrophilic aromatic substitution. researchgate.net Such reactions are often difficult and require the presence of activating groups on the ring. researchgate.net Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions, particularly the displacement of the bromine atom, are more common.
The bromine atom at the 2-position of the pyrazine ring serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can displace the bromide, leading to the formation of a diverse range of functionalized pyrazine derivatives.
The nitrogen atoms in the pyrazine ring can undergo oxidation, typically with peracids, to form N-oxides. rsc.org This transformation can alter the electronic properties of the pyrazine ring, potentially making it more amenable to certain types of reactions. researchgate.net The formation of N-oxides can also influence the regioselectivity of subsequent functionalization reactions. rsc.org
Reduction of the pyrazine ring is also a possible transformation, although it is less commonly reported for this specific compound. Catalytic hydrogenation can lead to the saturation of the pyrazine ring, yielding piperazine (B1678402) derivatives.
Reactivity of the Pyrazole Moiety
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically at the C4 position. globalresearchonline.net The presence of activating or deactivating groups on the pyrazole ring can influence the ease and regioselectivity of these substitutions.
Furthermore, the pyrazole ring can be functionalized through various synthetic methods. For instance, cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives are a primary method for synthesizing substituted pyrazoles. nih.gov
The pyrazole moiety contains a pyrrole-like NH group, which imparts acidic properties to the molecule. mdpi.com This proton can be removed by a base, and the resulting pyrazolate anion can participate in various reactions. The acidity of the NH group can be influenced by the substituents on the pyrazole ring. mdpi.com
The pyrazole ring can also exhibit annular prototropic tautomerism, where the proton on the nitrogen atom can migrate to the other nitrogen atom. mdpi.comresearchgate.net In the case of this compound, the pyrazole is attached to the pyrazine ring via a nitrogen atom, which means the tautomeric equilibrium of the free pyrazole is not directly applicable. However, the potential for tautomerism in related pyrazole-containing systems is a well-studied phenomenon. mdpi.comnih.govresearchgate.net For instance, in 3(5)-substituted pyrazoles, the position of the substituent can influence which tautomer is more stable. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 1h Pyrazol 1 Yl Pyrazine
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a powerful analytical technique that provides information complementary to infrared (IR) spectroscopy for the structural elucidation of molecules. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from vibrations that modulate the molecule's polarizability. wikipedia.org For a complex heterocyclic system such as 2-Bromo-5-(1H-pyrazol-1-YL)pyrazine, Raman spectroscopy is particularly valuable for identifying vibrations of the aromatic rings and the carbon-halogen bond.
Pyrazine (B50134) Ring Vibrations: The pyrazine ring has several characteristic Raman-active modes. Aromatic C-H stretching vibrations are anticipated in the high-wavenumber region, typically between 3000 and 3100 cm⁻¹. libretexts.org The ring stretching vibrations of pyrazine and its derivatives, which involve the concerted stretching of C-C and C-N bonds, give rise to strong and sharp bands in the Raman spectrum. For the parent pyrazine, prominent Raman bands are observed around 1579 cm⁻¹, 1522 cm⁻¹, and a strong, characteristic ring breathing mode at 1015 cm⁻¹. researchgate.netresearchgate.net Substitution on the pyrazine ring is known to shift the frequency of these modes. For instance, the ring breathing mode in 2-chloropyrazine (B57796) is observed at 1049 cm⁻¹. researchgate.net Therefore, for this compound, the ring stretching and breathing modes are expected to be present with shifts influenced by the bromo and pyrazolyl groups.
Pyrazole (B372694) Ring Vibrations: The pyrazole ring also contributes a distinct set of vibrational bands. Like the pyrazine ring, C-H stretching vibrations of the pyrazole moiety are expected above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C, C-N, and N-N bonds within the pyrazole ring typically appear in the 1300-1600 cm⁻¹ region. researchgate.net These can often overlap with the pyrazine ring vibrations, leading to a complex pattern of bands in this area of the spectrum.
Substituent Vibrations: A key feature expected in the Raman spectrum is the C-Br stretching vibration. The carbon-bromine bond gives rise to a strong Raman signal, typically found in the 500-700 cm⁻¹ range for aromatic bromides. horiba.comuci.edu This band is often easily identifiable due to its characteristic low frequency and intensity. The vibrations associated with the C-N bond linking the pyrazole and pyrazine rings are also expected, likely appearing in the 1200-1300 cm⁻¹ region.
The table below summarizes the expected characteristic Raman bands for this compound based on data from analogous compounds. The exact wavenumbers would require experimental measurement or high-level computational modeling.
Interactive Data Table: Predicted Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity | Contributing Moiety |
| 3000 - 3100 | C-H stretching | Medium to Strong | Pyrazine & Pyrazole Rings |
| 1550 - 1610 | Aromatic ring stretching (C=C, C=N) | Strong | Pyrazine & Pyrazole Rings |
| 1400 - 1500 | Aromatic ring stretching | Medium | Pyrazine & Pyrazole Rings |
| ~1020 - 1050 | Ring breathing mode | Strong | Pyrazine Ring |
| 990 - 1100 | Aromatic ring modes | Strong | Pyrazole Ring |
| 500 - 700 | C-Br stretching | Strong | Bromo Substituent |
Computational and Theoretical Investigations of 2 Bromo 5 1h Pyrazol 1 Yl Pyrazine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its electronic properties. derpharmachemica.comresearchgate.net
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
In a typical analysis of a pyrazole-containing heterocycle, the HOMO is often found to be delocalized over the π-system of the rings, while the LUMO may also be distributed across the aromatic framework, indicating potential sites for electronic transitions. derpharmachemica.comresearchgate.net For this compound, the HOMO would likely exhibit significant contributions from the electron-rich pyrazole (B372694) and pyrazine (B50134) rings, while the LUMO would be influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms within the pyrazine ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. science.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Data is illustrative and based on typical values for similar heterocyclic systems calculated by DFT methods. derpharmachemica.com |
Charge Distribution and Electrostatic Potential Surface (ESP) Mapping
The distribution of electron density within a molecule governs its electrostatic interactions. An Electrostatic Potential (ESP) map provides a visual representation of this distribution, mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Red-colored regions on an ESP map indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are attractive to nucleophiles. youtube.comresearchgate.net
For this compound, the ESP map would be expected to show negative potential (red) around the nitrogen atoms of both the pyrazole and pyrazine rings, particularly the pyridinic-type nitrogen of the pyrazole and the N4 of the pyrazine, as these are primary sites for hydrogen bonding and coordination. uni-muenchen.deresearchgate.net The hydrogen atoms and the region around the C-Br bond would likely exhibit positive potential (blue), highlighting their electrophilic character. researchgate.net This analysis is critical for predicting intermolecular interactions and the regioselectivity of chemical reactions. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net For this compound, characteristic stretching vibrations for the C-H, C=N, and C=C bonds within the pyrazole and pyrazine rings would be predicted, along with the C-Br stretching frequency. jocpr.comresearchgate.net
Table 2: Illustrative Predicted vs. Experimental IR Frequencies for Pyrazine Ring Modes
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Pyrazine Ring Stretching | 1551 | 1525 |
| Pyrazine Ring Stretching | 1524 | 1526 |
| Pyrazine Ring Breathing | 1009 | 1015 |
| Data is illustrative, based on a study of 2-chloropyrazine (B57796) using DFT (B3LYP/6-311G). researchgate.net The calculated values are unscaled. |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. modgraph.co.uk Calculations are typically performed on the optimized structure, and the resulting chemical shifts are referenced against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted shifts with experimental data can confirm assignments and provide confidence in the proposed structure. researchgate.netsourceforge.io For the title compound, calculations would predict the chemical shifts for each unique hydrogen and carbon atom, taking into account the electronic effects of the bromine substituent and the linked heterocyclic rings. researchgate.net
Conformational Analysis and Potential Energy Surface Scans
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. ucalgary.ca For this compound, the key degree of freedom is the rotation around the C-N bond connecting the pyrazine and pyrazole rings.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. diva-portal.org
For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and simulating their interactions over nanoseconds or longer. youtube.com This approach provides insights into:
Solvation: How solvent molecules arrange around the solute and the strength of these interactions. proquest.com
Conformational Dynamics: How the molecule's conformation fluctuates in solution, which can differ from the gas-phase minimum.
Intermolecular Interactions: The simulation can model how multiple molecules of the compound interact with each other, predicting tendencies for aggregation or self-assembly.
MD simulations are particularly valuable in drug discovery for understanding how a molecule like this compound might behave in a biological environment. nih.gov
Modeling of Reaction Mechanisms, Intermediates, and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, a key reaction of interest would be nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile. rsc.org
By modeling the reaction pathway, chemists can:
Identify Intermediates: Determine the structure of any intermediates, such as the Meisenheimer complex in an SNAr reaction. libretexts.org
Locate Transition States: Calculate the structure and energy of the transition state (the highest energy point along the reaction coordinate). The energy of the transition state determines the activation energy and thus the rate of the reaction. libretexts.org
Compare Mechanisms: Evaluate the feasibility of different possible mechanisms (e.g., SN2 vs. SN1-like) by comparing their activation barriers. libretexts.org
These calculations can explain observed product distributions and guide the selection of reaction conditions to favor a desired outcome. For instance, modeling the nucleophilic substitution on the chloropyrazine system has been used to understand its reactivity patterns. rsc.org
Computational Studies on Ligand-Metal Interactions
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and analyzing the interactions between a ligand and a metal ion. For a molecule like this compound, such studies would elucidate its electronic structure, coordination modes, and the nature of the resulting metal-ligand bonds.
Theoretical Framework and Methodologies
Computational investigations into the coordination chemistry of pyrazole-pyrazine systems typically employ DFT. researchgate.netnih.govnih.gov This quantum chemical technique is effective for calculating molecular descriptors and predicting the geometries of metal complexes. nih.govnih.gov The selection of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G**) is crucial for obtaining accurate predictions of electronic and thermodynamic properties. nih.gov For metal complexes, basis sets like LANL2DZ are often used for the metal atoms while standard basis sets are used for the ligand atoms.
Expected Coordination Behavior
Based on its structure, this compound possesses two primary nitrogen donor atoms capable of coordinating with a metal center: one from the pyrazole ring and one from the pyrazine ring. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion. Studies on similar pyrazine-based ligands confirm that coordination often involves a nitrogen atom from the pyrazine ring. nih.govuni.lu Likewise, pyrazole derivatives are well-known to coordinate to metals through one of their nitrogen atoms. nih.govmdpi.com The simultaneous involvement of both the pyrazole and pyrazine nitrogens would establish the molecule as a bidentate chelating agent, a common binding mode for ligands with similar architectures.
Analysis of Ligand-Metal Bonding
A primary goal of computational analysis is to understand the nature and strength of the bond between the ligand and the metal. Key parameters derived from these calculations include:
Optimized Geometries: DFT calculations can predict the three-dimensional structure of the resulting metal complex, including crucial bond lengths (e.g., Metal-Nitrogen) and bond angles. This information helps to confirm the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal center. researchgate.netnih.gov
Binding and Interaction Energies: The energy released upon the formation of the complex can be calculated to determine its stability. A more negative binding energy typically indicates a more stable complex.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic properties of the complex. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. In ligand-metal complexes, the HOMO is often localized on the ligand, while the LUMO may be centered on the metal, facilitating charge transfer. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions between the electron-donating parts of the ligand and the electron-accepting parts of the metal ion. It provides a detailed picture of the delocalization of electron density upon complex formation, quantifying the covalent character of the metal-ligand bond. nih.gov
The table below summarizes the typical parameters that would be investigated in a computational study of a metal complex of this compound, based on methodologies applied to similar compounds.
| Parameter | Description | Significance in Ligand-Metal Interaction Analysis |
| Optimized Geometry | The lowest energy 3D arrangement of atoms in the complex. | Determines the coordination number and geometry (e.g., octahedral, tetrahedral) of the metal center. |
| Metal-Ligand Bond Lengths | The calculated distances between the metal ion and the coordinating nitrogen atoms of the pyrazole and pyrazine rings. | Shorter bond lengths typically indicate stronger bonds. |
| Chelate Ring Bond Angles | The angles within the ring formed by the metal and the bidentate ligand. | Reveals the strain and stability of the chelate structure. |
| Binding Energy | The energy change when the ligand binds to the metal ion. | Indicates the thermodynamic stability of the resulting metal complex. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A larger gap generally suggests higher kinetic stability and lower chemical reactivity of the complex. |
| NBO Charge Distribution | The calculated partial charges on each atom within the complex. | Shows the extent of electron transfer from the ligand to the metal ion upon coordination. |
While specific data for this compound is not available, the established computational methodologies and findings from related pyrazole and pyrazine systems provide a clear blueprint for how such an investigation would proceed and the fundamental insights it would offer into its coordination chemistry.
Derivatization Strategies and Applications of 2 Bromo 5 1h Pyrazol 1 Yl Pyrazine As a Versatile Synthetic Building Block
Synthesis of Complex Polyheterocyclic Systems Derived from the Scaffold
The 2-bromo-5-(1H-pyrazol-1-yl)pyrazine scaffold is an excellent starting point for the construction of more complex polyheterocyclic systems, which are often associated with a wide range of biological activities. The presence of the bromine atom on the pyrazine (B50134) ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the formation of new ring systems.
One of the key applications of this building block is in the synthesis of pyrazolo[1,5-a]pyrazine (B3255129) derivatives . These fused heterocyclic systems are of interest in medicinal chemistry. For instance, a patented method describes the synthesis of pyrazolo[1,5-a]pyrazine derivatives that act as Janus kinase (JAK) inhibitors, which are crucial in treating inflammatory and autoimmune diseases. google.com The general synthetic strategy often involves the reaction of a substituted pyrazole (B372694) with a suitable pyrazine precursor. Starting with this compound, the bromine atom can be displaced through intramolecular cyclization or intermolecular reactions to form the fused pyrazolo[1,5-a]pyrazine core.
Furthermore, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer powerful tools to elaborate the this compound core. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, leading to a wide array of derivatives.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyrazine ring by reacting this compound with various boronic acids or esters. mdpi.comnih.govresearchgate.netresearchgate.net This strategy is widely used to synthesize complex molecules with potential applications in medicinal chemistry and materials science. For example, the coupling with arylboronic acids can lead to compounds with extended π-conjugation, a desirable feature for organic electronic materials.
Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary and secondary amines at the 2-position. researchgate.netresearchgate.netnih.govnih.gov This is particularly useful for building libraries of compounds for biological screening, as the nature of the amino substituent can be readily varied.
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of terminal alkynes, providing a gateway to further functionalization or the synthesis of compounds with interesting photophysical properties. nih.govorganic-chemistry.orgnih.govmdpi.comrsc.org The resulting alkynyl derivatives can undergo subsequent reactions, such as cycloadditions, to construct even more complex heterocyclic frameworks.
The strategic application of these cross-coupling reactions on the this compound scaffold opens up a vast chemical space for the synthesis of novel polyheterocyclic systems with tailored properties.
Design and Development of Ligands for Advanced Catalytic Systems
The structural features of this compound and its derivatives make them promising candidates for the design of novel ligands for advanced catalytic systems. The presence of multiple nitrogen atoms in both the pyrazine and pyrazole rings provides potential coordination sites for metal ions.
Coordination Chemistry of this compound Derivatives
The pyrazolyl and pyrazinyl moieties are well-known coordinating groups in transition metal chemistry. nih.gov By modifying the 2-position of the pyrazine ring through the cross-coupling reactions mentioned earlier, a variety of bidentate and potentially tridentate ligands can be synthesized. For example, replacing the bromine atom with a coordinating group like a pyridine (B92270) or another pyrazole can lead to ligands with enhanced coordination capabilities.
The coordination behavior of these ligands would depend on the nature of the substituent at the 2-position and the metal center involved. The nitrogen atoms of the pyrazole and pyrazine rings can act as a chelating unit, forming stable complexes with a range of transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyrazine or the newly introduced substituent.
| Substituent at 2-position | Potential Coordination Mode | Potential Metal Complex Geometry |
|---|---|---|
| Aryl/Alkyl | Bidentate (Npyrazole, Npyrazine) | Square planar, Tetrahedral |
| Pyridyl | Tridentate (Npyrazole, Npyrazine, Npyridine) | Octahedral, Square pyramidal |
| Amines | Bidentate (Npyrazole, Npyrazine) or Tridentate if amine is functionalized | Varies with amine structure |
Performance Evaluation in Homogeneous and Heterogeneous Catalysis
While specific catalytic applications of complexes derived from this compound are not yet extensively reported, the known catalytic activity of related pyrazolyl- and pyrazinyl-based ligands provides a strong rationale for their investigation in this area. mdpi.com
Complexes of these ligands could be evaluated in a variety of catalytic transformations, including:
Cross-coupling reactions: The ligands could be employed in reactions such as Suzuki-Miyaura, Heck, and C-N coupling, where palladium is a common catalyst. The electronic and steric properties of the ligand can significantly influence the efficiency and selectivity of these transformations.
Oxidation reactions: Pyrazine radical cations have been shown to act as catalysts for aerobic oxidation of amines. researchgate.net Derivatives of this compound could be explored for similar applications.
Polymerization: The defined geometry of the metal complexes could be suitable for catalyzing olefin polymerization reactions.
The potential for anchoring these ligands to solid supports also opens up possibilities for their use in heterogeneous catalysis . This would offer advantages in terms of catalyst recovery and reuse, which are crucial for industrial applications.
Exploration in Materials Science Research
The unique electronic and structural properties of the this compound scaffold and its derivatives make them attractive targets for materials science research, particularly in the fields of organic electronics and supramolecular chemistry.
Precursor for Organic Electronic Materials (e.g., OLEDs, OFETs)
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are key technologies in modern electronics, and the development of new organic materials with tailored properties is crucial for their advancement. uniss.itresearchgate.net Pyrazole and pyrazine derivatives have shown promise as components of such materials. researchgate.netnih.gov
The this compound core, when appropriately functionalized, can give rise to molecules with desirable characteristics for organic electronic applications:
Extended π-Conjugation: Through Suzuki or Sonogashira coupling reactions, large aromatic or heteroaromatic units can be introduced at the 2-position, leading to extended π-conjugated systems. This is a key requirement for efficient charge transport and luminescence in organic electronic devices.
Tunable Energy Levels: The introduction of electron-donating or electron-withdrawing substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for matching the energy levels of different layers in an OLED device to ensure efficient charge injection and recombination.
Amorphous Morphology: The non-planar nature of some derivatives can promote the formation of stable amorphous films, which is beneficial for the longevity and efficiency of OLEDs.
| Substituent at 2-position | Expected Impact on Electronic Properties | Potential Application |
|---|---|---|
| Electron-donating group (e.g., methoxyaryl) | Raises HOMO level | Hole-transporting material (HTM) |
| Electron-withdrawing group (e.g., cyanoaryl) | Lowers LUMO level | Electron-transporting material (ETM) or Emitter |
| Large, planar aromatic system | Enhanced π-stacking and charge mobility | OFETs |
Integration into Supramolecular Assemblies and Frameworks
The ability of the pyrazolyl and pyrazinyl nitrogen atoms to participate in hydrogen bonding and metal coordination makes this compound and its derivatives excellent building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). acs.org
By designing molecules with specific functionalities, it is possible to direct their self-assembly into well-defined architectures such as:
Hydrogen-bonded networks: The pyrazole N-H group can act as a hydrogen bond donor, while the pyrazine and pyrazole nitrogen atoms can act as acceptors. This can lead to the formation of one-, two-, or three-dimensional hydrogen-bonded networks.
Coordination polymers and MOFs: When derivatized with additional coordinating sites (e.g., carboxylic acids, pyridyl groups), these molecules can act as linkers in the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.
The versatility of the this compound scaffold provides a rich platform for the design and synthesis of a wide range of functional molecules and materials. While direct applications are still emerging, the foundational chemistry and the properties of related compounds strongly suggest a promising future for this versatile building block in medicinal chemistry, catalysis, and materials science.
Investigation of Optical and Electronic Properties of Derivative Materials
The inherent photophysical properties of the pyrazolyl-pyrazine core can be significantly modulated through derivatization, leading to materials with tailored optical and electronic characteristics. The parent compound, this compound, exhibits distinct absorption and emission profiles that are sensitive to its chemical environment and substitution pattern.
Research has shown that this compound displays two primary absorption bands in the UV-Vis region. nih.gov Theoretical calculations, supported by experimental data, attribute the lower energy absorption to a πpyrazine →πpyrazine transition, with an additional intraligand charge transfer transition (πpyrazol →πpyrazine) also playing a role. nih.gov Upon excitation, the compound shows emission with a bi-exponential decay, suggesting the involvement of multiple excited states. nih.gov
Derivatization at the bromo position offers a prime strategy for tuning these properties. For instance, replacing the bromine with other functional groups can alter the electron density of the pyrazine ring, thereby shifting the absorption and emission maxima. The introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electronic properties of materials derived from this scaffold are also of considerable interest. The pyrazine ring is inherently electron-deficient, a characteristic that can be exploited in the design of n-type organic semiconductors. The introduction of various aryl or heteroaryl groups through cross-coupling reactions can modulate the electron-transporting properties of the resulting materials. Quantum chemical calculations on related di(aryleneethynyl)pyrazine derivatives have shown that the nitrogen atoms in the pyrazine ring localize the HOMO on the central ring's carbon atoms, influencing the electronic structure. rsc.org
The photostability of these derivatives is another critical parameter. Studies on this compound have indicated that its photodegradation can be initiated by the loss of the bromide atom. nih.gov In contrast, derivatives where the bromine has been replaced, such as 2,5-di(1H-pyrazol-1-yl)pyrazine, exhibit enhanced photostability, highlighting the importance of derivatization in creating robust materials. nih.gov
A summary of the photophysical properties of this compound (I) and its disubstituted analog, 2,5-di(1H-pyrazol-1-yl)pyrazine (II), is presented below.
| Compound | Absorption Maxima (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Emission Maxima (nm) | Photodegradation Rate Constant (min⁻¹) |
| I | ~280, ~320 | ~10⁴ | 350-450 (two bands) | 1.18 x 10⁻² |
| II | ~280, ~320 | ~10⁴ | 350-450 (one band) | 0.13 x 10⁻² |
This table is based on data presented for compounds I and II in the cited literature. nih.gov
Strategic Importance in Rational Molecular Design (Excluding direct biological activity)
The this compound scaffold is of significant strategic importance in the field of rational molecular design, extending beyond the direct pursuit of biologically active molecules. Its utility lies in its capacity to serve as a versatile template for constructing molecules with precisely controlled three-dimensional structures and electronic properties, making it a valuable component in the development of chemical probes and functional materials.
Structure-Activity Relationship (SAR) Studies for Scaffold Modification and Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a molecular scaffold influence its properties and function. For the this compound core, SAR investigations can provide a roadmap for optimizing derivatives for specific applications in materials science and chemical biology.
The pyrazole moiety also offers opportunities for modification. While the parent 1H-pyrazole is unsubstituted, derivatives can be synthesized from substituted pyrazoles, allowing for the introduction of functional groups at various positions of the pyrazole ring. This can influence the dihedral angle between the pyrazole and pyrazine rings, thereby affecting the conjugation and, consequently, the optical and electronic properties.
Furthermore, SAR studies can elucidate the role of the nitrogen atoms in both the pyrazine and pyrazole rings in coordinating with metal ions or participating in non-covalent interactions. This understanding is crucial for the design of novel ligands, sensors, and self-assembling systems. The systematic modification of the scaffold and the subsequent analysis of the resulting changes in physical and chemical properties are essential for building predictive models that can guide the rational design of new functional molecules.
Development of Privileged Scaffolds for Chemical Biology Tool Development
A "privileged scaffold" is a molecular framework that is capable of providing ligands for more than one type of receptor or binding site upon modification. nih.govmdpi.comtandfonline.com Both pyrazole and pyrazine rings are considered privileged structures in medicinal chemistry and, by extension, in the development of chemical biology tools. researchgate.netnih.gov The combination of these two heterocycles in this compound results in a scaffold with significant potential for the creation of probes and modulators of biological processes, without the molecule itself being a therapeutic agent.
The pyrazole ring is a versatile hydrogen bond donor and acceptor and can participate in various non-covalent interactions. mdpi.com The pyrazine ring, being electron-deficient, can engage in π-stacking and other aromatic interactions. nih.gov The combination of these features in a single, relatively rigid scaffold provides a foundation for designing molecules with high affinity and selectivity for specific biological targets.
The derivatization of the this compound core can be used to append a variety of functional groups, such as fluorophores, affinity tags, or reactive moieties for covalent labeling. For instance, the bromo-substituent can be readily converted to a fluorescent reporter group via a Sonogashira coupling with a terminal alkyne-functionalized dye. This would allow for the creation of chemical probes to visualize biological targets in living systems.
The development of a library of compounds based on this privileged scaffold, with diverse substituents at the 5-position of the pyrazine ring, would be a valuable resource for screening against various protein targets to identify novel chemical tools for studying their function. The structural and electronic diversity that can be achieved through derivatization makes this compound a highly attractive starting point for the rational design of sophisticated chemical biology probes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization or coupling reactions. For example, bromopyrazine intermediates can react with hydrazine derivatives under acidic conditions (e.g., acetic acid with H₂SO₄ catalysis) to form pyrazole substituents . Key intermediates like 5-bromo-2-hydrazinopyrimidine are characterized using IR, NMR, and X-ray crystallography to confirm regiochemistry and purity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions are observed?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Intermolecular interactions such as C–H···N hydrogen bonds and π–π stacking (3.5–3.7 Å distances) stabilize the lattice, as seen in related bromopyrazine derivatives .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodology :
- IR : Identifies functional groups (e.g., C–Br stretching at ~550 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrazole proton signals at δ 8.2–8.5 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 255.0).
- HPLC : Assesses purity (≥98% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Methodology :
- Temperature Control : Reflux in acetic acid at 100–120°C improves regioselectivity .
- Catalyst Screening : H₂SO₄ vs. POCl₃ for cyclization efficiency .
- Solvent Selection : Ethanol-DMF mixtures enhance crystal growth for SXRD validation .
Q. What strategies resolve contradictions in reported biological activities of pyrazine-pyrazole hybrids?
- Methodology :
- SAR Studies : Modify the pyrazole substituent (e.g., electron-withdrawing groups enhance σ₁ receptor antagonism) .
- In Vitro Assays : Compare binding affinity across cell lines (e.g., human σ₁R vs. guinea pig σ₂R) to isolate species-specific effects .
- Molecular Docking : Validate interactions with target proteins (e.g., tubulin for antimitotic activity) .
Q. How do computational models predict the photophysical properties of this compound?
- Methodology :
- TD-DFT Calculations : Simulate UV-Vis absorption/emission spectra (e.g., π→π* transitions at ~380 nm) .
- Charge Transfer Analysis : Evaluate redox-active pyrazine ligands for conductivity in 2D coordination polymers (e.g., CrCl₂(pyrazine)₂ conductivity ~10⁻³ S/cm) .
- Validation : Compare computed phosphorescence lifetimes (τ) with experimental values from time-resolved spectroscopy .
Q. What role does this compound play in designing conductive or magnetic materials?
- Methodology :
- Redox-Active Ligands : The pyrazine moiety facilitates electron transfer in Cr(II)/Cr(III) coordination networks, enabling ferrimagnetic ordering (<55 K) and high conductivity .
- Crystal Engineering : π–π interactions (3.48 Å spacing) in host-guest complexes (e.g., Ag₄/pyrazine) enhance charge delocalization .
Methodological Considerations
- Contradiction Handling : Conflicting crystallographic data (e.g., dihedral angles in planar rings) should be resolved via high-resolution SXRD and Hirshfeld surface analysis .
- Safety Protocols : Use PPE for brominated intermediates (H302/H315 hazards) and adhere to waste disposal guidelines (P201/P210 precautions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
